molecular formula C6H13NO2 B13978611 N-(methoxymethyl)isobutyramide

N-(methoxymethyl)isobutyramide

Cat. No.: B13978611
M. Wt: 131.17 g/mol
InChI Key: JFAJHHMQWRAKDS-UHFFFAOYSA-N
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Description

N-(Methoxymethyl)isobutyramide (systematic name: N-Methoxy-N-methylisobutyramide, CAS 113778-69-1) is an amide derivative characterized by a methoxymethyl group and a methyl group attached to the nitrogen atom of isobutyramide. This compound is likely synthesized via nucleophilic substitution or acylation reactions involving isobutyryl chloride and methoxymethylamine derivatives.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N-(methoxymethyl)-2-methylpropanamide

InChI

InChI=1S/C6H13NO2/c1-5(2)6(8)7-4-9-3/h5H,4H2,1-3H3,(H,7,8)

InChI Key

JFAJHHMQWRAKDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(methoxymethyl)isobutyramide can be synthesized through the reaction of isobutyramide with formaldehyde and methanol. The reaction typically involves the following steps:

    Formation of Methoxymethyl Chloride: Formaldehyde reacts with methanol in the presence of hydrochloric acid to form methoxymethyl chloride.

    Reaction with Isobutyramide: Methoxymethyl chloride is then reacted with isobutyramide in the presence of a base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(methoxymethyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as N-(methoxymethyl)isobutyric acid.

    Reduction: Reduced forms like N-(methoxymethyl)isobutylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(methoxymethyl)isobutyramide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(methoxymethyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure and Substituent Variations

The table below summarizes key structural differences between N-(methoxymethyl)isobutyramide and analogous compounds:

Compound Name Substituents on Nitrogen Key Structural Features Applications/Activity Reference
N-Methoxy-N-methylisobutyramide Methoxy, Methyl Polar, moderate hydrophobicity Potential solvent or intermediate
DEHiBA (N,N-(2-ethylhexyl)isobutyramide) Two 2-ethylhexyl groups Highly hydrophobic Nuclear solvent extraction
N-(3-Methylbutyl)isobutyramide (C5) 3-Methylbutyl Aliphatic chain Insect pheromone component
N-(2-Phenylethyl)isobutyramide Phenethyl group Aromatic substituent Quorum-sensing inhibition, enantioselective synthesis
Meta-Fluoroisobutyryl fentanyl 3-Fluorophenyl, phenethylpiperidinyl Complex opioid backbone Analgesic (synthetic opioid)
n-(2-Methoxy-5-sulfamoylphenyl)isobutyramide 2-Methoxy-5-sulfamoylphenyl Polar sulfonamide group Pharmaceutical intermediate

Physical and Chemical Properties

  • Volatility : N-(3-Methylbutyl)isobutyramide (C5) and N-(3-Methylbutyl)propanamide (C4) exhibit higher volatility in insect pheromone blends, with C4 comprising 70% of emitted volatiles .
  • Thermal Behavior : Poly(N-vinylisobutyramide) exhibits a sharp lower critical solution temperature (LCST) at 39°C, similar to poly(N-isopropylacrylamide) .
  • Melting Points : (E)-N-(3,5-dimethoxyphenyl)-N-(5-oxopent-3-en-1-yl)isobutyramide melts at 63.2–64.4°C .

Key Research Findings

  • Structural Impact on Bioactivity : Substitution with aromatic groups (e.g., phenethyl) enhances interactions with biological targets, as seen in quorum-sensing inhibitors and opioids .
  • Hydrophobicity and Applications : Linear alkyl chains (e.g., 3-methylbutyl) increase volatility for pheromone signaling , while branched chains (e.g., 2-ethylhexyl) improve solvent extraction performance .
  • Synthetic Flexibility : Isobutyramides serve as versatile intermediates; modifications at the nitrogen atom enable diverse applications in pharmaceuticals, agrochemicals, and materials science .

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